molecular formula C9H12BrClN2O B13696978 4-Bromo-2-ethoxybenzimidamide Hydrochloride

4-Bromo-2-ethoxybenzimidamide Hydrochloride

Cat. No.: B13696978
M. Wt: 279.56 g/mol
InChI Key: XJSNEZHUWKWLJN-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzimidamide Hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromine atom, an ethoxy group, and a benzimidamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxybenzimidamide Hydrochloride typically involves the following steps:

    Ethoxylation: The addition of an ethoxy group to the benzene ring.

    Amidation: The formation of the benzimidamide moiety.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxybenzimidamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Bromo-2-ethoxybenzimidamide Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxybenzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2-Ethoxybenzimidamide Hydrochloride: A compound with a similar benzimidamide moiety but lacking the bromine atom.

Uniqueness

4-Bromo-2-ethoxybenzimidamide Hydrochloride is unique due to the combination of its bromine atom, ethoxy group, and benzimidamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12BrClN2O

Molecular Weight

279.56 g/mol

IUPAC Name

4-bromo-2-ethoxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C9H11BrN2O.ClH/c1-2-13-8-5-6(10)3-4-7(8)9(11)12;/h3-5H,2H2,1H3,(H3,11,12);1H

InChI Key

XJSNEZHUWKWLJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=N)N.Cl

Origin of Product

United States

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